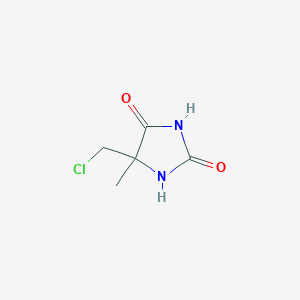
Ethanolamine-15N
描述
Ethanolamine-15N is a stable isotope-labeled compound, specifically a version of ethanolamine where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research to trace and study nitrogen-related biochemical processes due to its distinct isotopic signature .
作用机制
Target of Action
Ethanolamine, the parent compound of Ethanolamine-15N, interacts with several targets in the body. It has been found to interact with Surface protein A in Neisseria meningitidis and Annexin A3 in humans . The specific targets of this compound may vary due to the presence of the nitrogen-15 isotope.
Mode of Action
The oleic acid component of ethanolamine oleate, a derivative of ethanolamine, is responsible for the inflammatory response and may also activate coagulation in vivo by the release of tissue factor and activation of Hageman factor . The ethanolamine component may inhibit fibrin clot formation by chelating calcium .
Biochemical Pathways
Ethanolamine is a component of lecithin and is involved in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . Choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of this biosynthesis by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol .
Pharmacokinetics
Ethanolamine oleate, when injected into an esophageal varix, is cleared from the injection site within five minutes via the portal vein
Result of Action
The result of ethanolamine’s action depends on its specific use. For example, when used as a sclerosing agent in the form of ethanolamine oleate, it can lead to fibrosis and possible occlusion of the vein . The specific results of this compound’s action may vary due to the presence of the nitrogen-15 isotope.
Action Environment
The environmental impact of ethanolamine has been studied in laboratory scale microcosms. It was found that small amounts of ethanolamine have no significant impact on the health of plants, while larger amounts can negatively affect plant health
生化分析
Biochemical Properties
Ethanolamine-15N plays a crucial role in biochemical reactions. It is a major component of phosphatidylethanolamine, a significant phospholipid in biological membranes . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in enterotoxigenic Escherichia coli (ETEC), ethanolamine serves as a nitrogen source, affecting its virulence phenotype .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, it facilitates the transport of choline and ethanolamine across the plasma membrane, using a concentration-driven substrate translocation process .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been observed that ethanolamine serves both as a nitrogen and a carbon source in E. coli K-12, contributing to significant metabolic overflow .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the synthesis of phosphatidylethanolamine, a major phospholipid in animal cell membranes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
Ethanolamine-15N can be synthesized through the reaction of ethylene oxide with ammonia-15N. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the nitrogen-15 isotope into the ethanolamine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of isotopically labeled ammonia and ethylene oxide, with stringent controls to maintain the isotopic purity and yield of the final product .
化学反应分析
Types of Reactions
Ethanolamine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aminoacetaldehyde and glycine derivatives.
Reduction: It can be reduced to form ethylamine derivatives.
Substitution: This compound can participate in substitution reactions to form various derivatives, such as N-alkylated ethanolamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Aminoacetaldehyde and glycine derivatives.
Reduction: Ethylamine derivatives.
Substitution: N-alkylated ethanolamines.
科学研究应用
Ethanolamine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying nitrogen-related reactions and pathways.
Biology: Helps in understanding nitrogen metabolism in organisms.
Medicine: Utilized in metabolic studies and drug development to trace nitrogen incorporation.
Industry: Applied in the production of isotopically labeled compounds for various industrial processes
相似化合物的比较
Similar Compounds
Ethanolamine: The non-labeled version of ethanolamine.
Ethanolamine-13C2: A version of ethanolamine labeled with carbon-13.
Diethanolamine: Contains two ethanolamine units.
Triethanolamine: Contains three ethanolamine units
Uniqueness
Ethanolamine-15N is unique due to its nitrogen-15 isotope, which makes it particularly valuable for tracing nitrogen in biochemical studies. This isotopic labeling provides a distinct advantage in research applications where precise tracking of nitrogen atoms is required .
属性
IUPAC Name |
2-(15N)azanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438094 | |
| Record name | Ethanolamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33598-78-6 | |
| Record name | Ethanolamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33598-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)




![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)

